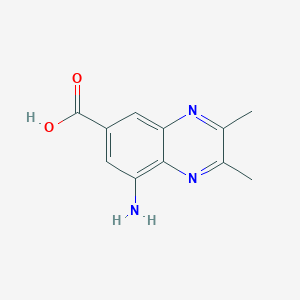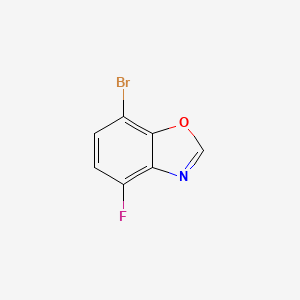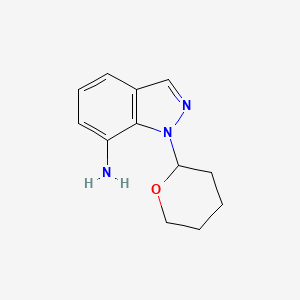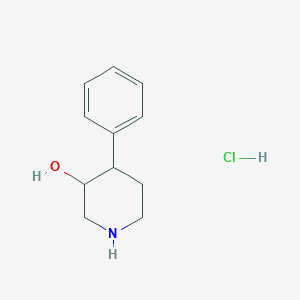![molecular formula C12H15N3O B11889587 1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one CAS No. 947017-23-4](/img/structure/B11889587.png)
1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one is a spiro compound characterized by a unique structural framework that includes a piperidine ring fused to a quinazolinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one typically involves the lactamization of 1,2-dihydroquinazoline-2-carboxylates. This process can be achieved through traceless solid-phase synthesis, which allows for the efficient construction of the spirocyclic framework . The reaction conditions often include the use of suitable solvents and catalysts to facilitate the lactamization process.
Industrial Production Methods: While specific industrial production methods for 1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one are not extensively documented, the principles of solid-phase synthesis can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated spirocyclic compounds.
Applications De Recherche Scientifique
1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one has been explored for various scientific research applications, including:
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the areas of oncology and neurology.
Mécanisme D'action
The mechanism of action of 1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one can be compared with other spirocyclic compounds, such as:
1’H-Spiro[pyrrolidine-3,2’-quinazolin]-2-ones: These compounds share a similar spirocyclic framework but differ in the ring size and functional groups.
Spiro[indoline-3,2’-quinazolin]-4’(3’H)-one: This compound has an indoline ring fused to the quinazolinone moiety, offering different electronic and steric properties.
The uniqueness of 1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
947017-23-4 |
|---|---|
Formule moléculaire |
C12H15N3O |
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
spiro[1,3-dihydroquinazoline-2,3'-piperidine]-4-one |
InChI |
InChI=1S/C12H15N3O/c16-11-9-4-1-2-5-10(9)14-12(15-11)6-3-7-13-8-12/h1-2,4-5,13-14H,3,6-8H2,(H,15,16) |
Clé InChI |
QYBBADXOBPPION-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CNC1)NC3=CC=CC=C3C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethyl-3,3a-dihydrochromeno[4,3-c]pyrazol-4(9bH)-one](/img/structure/B11889510.png)










![1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B11889569.png)
![Indeno[1,2-b]quinolizine](/img/structure/B11889572.png)
![2,6-Diazaspiro[4.5]decane, 2-(3-pyridinyl)-](/img/structure/B11889578.png)
